molecular formula C10H16O3 B3343407 Nepetalic acid CAS No. 524-06-1

Nepetalic acid

Cat. No.: B3343407
CAS No.: 524-06-1
M. Wt: 184.23 g/mol
InChI Key: RGTMAXSVLBZNEL-RBXMUDONSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Nepetalic acid can be synthesized through the hydrolysis of nepetalactone. The process involves the use of acidic or basic hydrolysis conditions to convert nepetalactone into this compound. The reaction typically requires the use of solvents such as ethanol or methanol and is carried out under controlled temperature and pH conditions to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound primarily involves the extraction and purification from Nepeta cataria (catnip) plants. The process includes harvesting the plant material, followed by steam distillation to obtain the essential oil containing nepetalactone. Subsequent hydrolysis of nepetalactone in the presence of acid or base yields this compound. The final product is then purified using techniques such as chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Nepetalic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nepetonic acid.

    Reduction: Reduction of this compound can yield dihydronepetalactone.

    Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Nepetonic acid

    Reduction: Dihydronepetalactone

    Substitution: Various this compound derivatives depending on the nucleophile used

Scientific Research Applications

Nepetalic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various iridoid compounds and as a model compound for studying iridoid biosynthesis.

    Biology: Investigated for its role in plant defense mechanisms and its effects on insect behavior.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the formulation of natural insect repellents and as a flavoring agent in the food industry.

Mechanism of Action

Nepetalic acid exerts its effects through various molecular targets and pathways. In insects, it acts as a repellent by interfering with their olfactory receptors, leading to altered behavior. In mammals, this compound and its derivatives have been shown to interact with opioid receptors, modulating pain perception and inducing mild sedative effects. The exact molecular mechanisms are still under investigation, but it is believed that this compound influences multiple signaling pathways.

Comparison with Similar Compounds

Nepetalic acid is structurally related to other iridoid compounds such as nepetalactone, nepetalactam, and dihydronepetalactone While nepetalactone is the primary active component in catnip, this compound is a hydrolysis product with distinct chemical properties Nepetalactam, a nitrogen analog of nepetalactone, can be synthesized from this compound and nepetalactone Dihydronepetalactone, another related compound, is formed through the reduction of this compound

List of Similar Compounds

  • Nepetalactone
  • Nepetalactam
  • Dihydronepetalactone

Properties

IUPAC Name

(1R,2S,5R)-2-methyl-5-[(2R)-1-oxopropan-2-yl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-6-3-4-8(7(2)5-11)9(6)10(12)13/h5-9H,3-4H2,1-2H3,(H,12,13)/t6-,7-,8+,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTMAXSVLBZNEL-RBXMUDONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1C(=O)O)C(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H]1C(=O)O)[C@@H](C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200406
Record name Nepetalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-06-1
Record name (1R,2S,5R)-2-Methyl-5-[(1R)-1-methyl-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nepetalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nepetalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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